molecular formula C13H21N3O2 B12121838 N-tert-butyl-2-[(6-methoxypyridin-3-yl)amino]propanamide

N-tert-butyl-2-[(6-methoxypyridin-3-yl)amino]propanamide

Cat. No.: B12121838
M. Wt: 251.32 g/mol
InChI Key: BNUCCFDXKQJCNU-UHFFFAOYSA-N
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Description

n-(Tert-butyl)-2-((6-methoxypyridin-3-yl)amino)propanamide is a compound that features a tert-butyl group, a methoxypyridine moiety, and a propanamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(Tert-butyl)-2-((6-methoxypyridin-3-yl)amino)propanamide typically involves the reaction of tert-butylamine with 6-methoxypyridine-3-carboxylic acid, followed by the introduction of a propanamide group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

n-(Tert-butyl)-2-((6-methoxypyridin-3-yl)amino)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a hydroxyl derivative, while reduction of the amide group may produce an amine derivative.

Scientific Research Applications

n-(Tert-butyl)-2-((6-methoxypyridin-3-yl)amino)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of n-(Tert-butyl)-2-((6-methoxypyridin-3-yl)amino)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group can enhance the compound’s binding affinity to these targets, while the methoxypyridine moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • n-(Tert-butyl)-2-((6-hydroxypyridin-3-yl)amino)propanamide
  • n-(Tert-butyl)-2-((6-chloropyridin-3-yl)amino)propanamide
  • n-(Tert-butyl)-2-((6-fluoropyridin-3-yl)amino)propanamide

Uniqueness

n-(Tert-butyl)-2-((6-methoxypyridin-3-yl)amino)propanamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in specific interactions that are not possible with other substituents, making this compound particularly valuable in certain applications.

Properties

Molecular Formula

C13H21N3O2

Molecular Weight

251.32 g/mol

IUPAC Name

N-tert-butyl-2-[(6-methoxypyridin-3-yl)amino]propanamide

InChI

InChI=1S/C13H21N3O2/c1-9(12(17)16-13(2,3)4)15-10-6-7-11(18-5)14-8-10/h6-9,15H,1-5H3,(H,16,17)

InChI Key

BNUCCFDXKQJCNU-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC(C)(C)C)NC1=CN=C(C=C1)OC

Origin of Product

United States

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